1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . This compound is known for its unique structure, which includes a pentynol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group. The presence of the TBDMS group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
The synthesis of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 1-pentyn-3-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1-Pentyn-3-ol+TBDMS-Cl→1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. .
Scientific Research Applications
1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals, aiding in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may have potential medicinal properties, making it a valuable compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on its specific application and the reactions it undergoesThis protection is crucial in multi-step synthesis, where selective reactivity is required .
Comparison with Similar Compounds
Similar compounds to 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- include other silyl-protected alcohols such as:
1-Pentyn-3-ol, 5-[[(trimethylsilyl)oxy]-: This compound has a trimethylsilyl (TMS) group instead of a TBDMS group, offering different reactivity and stability.
1-Pentyn-3-ol, 5-[[(triisopropylsilyl)oxy]-: The triisopropylsilyl (TIPS) group provides even greater steric protection compared to TBDMS.
1-Pentyn-3-ol, 5-[[(tert-butyldiphenylsilyl)oxy]-: The tert-butyldiphenylsilyl (TBDPS) group offers enhanced stability and protection for more demanding synthetic applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of silyl-protected alcohols in organic synthesis.
Properties
CAS No. |
158112-46-0 |
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Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-1-yn-3-ol |
InChI |
InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h1,10,12H,8-9H2,2-6H3 |
InChI Key |
INSPSHPXNANDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C#C)O |
Origin of Product |
United States |
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